2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

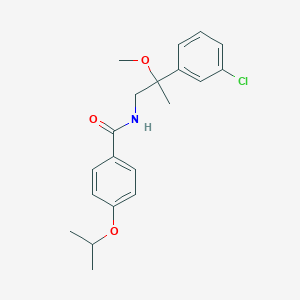

“2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C18H14O5 and a molecular weight of 310.305 . It is not intended for human or veterinary use but is available for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the precursor 1 is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst . Another method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis

The molecular structure of “this compound” can be determined by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .Chemical Reactions Analysis

The Thia-Michael addition of 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide with maleic anhydride results in the formation of the title compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C18H14O5, a molecular weight of 310.305 , and a PSA of 72.83000 and LogP of 2.87200 .Mechanism of Action

The exact mechanism of action of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of several key enzymes such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively.

Biochemical and Physiological Effects:

This compound has been found to exhibit a wide range of biochemical and physiological effects, including:

1. Induction of Cell Cycle Arrest: this compound has been found to induce cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases.

2. Induction of Apoptosis: this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.

3. Inhibition of Inflammation: this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

4. Inhibition of Angiogenesis: this compound has been found to inhibit the formation of new blood vessels, which is a critical step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has several advantages and limitations for lab experiments. Some of the advantages include:

1. Potent Antitumor Activity: this compound exhibits potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer therapy.

2. Broad Spectrum of

Biological Activity

2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione exhibits a broad spectrum of biological activity, including anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of a wide range of diseases.

Some of the limitations of this compound for lab experiments include:

1. Limited Availability: this compound is a synthetic compound that is not readily available, which can limit its use in lab experiments.

2. Lack of Clinical Data: There is a lack of clinical data on the safety and efficacy of this compound in humans, which can limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione. Some of these include:

1. Development of Novel Derivatives: The synthesis of novel derivatives of this compound with improved potency and selectivity could lead to the development of more effective therapeutic agents.

2. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

3. Mechanistic Studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of this compound and its potential targets.

4. Combination Therapy: The use of this compound in combination with other therapeutic agents could enhance its efficacy and reduce potential side effects.

Conclusion:

In conclusion, this compound is a promising synthetic compound that exhibits a broad spectrum of biological activity, including antitumor, anti-inflammatory, and antioxidant effects. The compound has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with indane-1,3-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as column chromatography.

Scientific Research Applications

2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to exhibit a wide range of biological activities that make it a promising candidate for therapeutic applications. Some of the scientific research applications of this compound include:

1. Antitumor Activity: this compound has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

2. Anti-inflammatory Activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

3. Antioxidant Activity: this compound has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.

properties

IUPAC Name |

2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-22-14-8-10(9-15(23-2)18(14)21)7-13-16(19)11-5-3-4-6-12(11)17(13)20/h3-9,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMKJFXGYOOPLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)

![3-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B2389160.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide](/img/structure/B2389166.png)

![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)

![N-[[4-[2-(Cyclopropanecarbonylamino)acetyl]morpholin-3-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2389169.png)

![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)